molecular formula C11H15N3O B1484170 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine CAS No. 2098072-95-6

2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine

Cat. No.: B1484170
CAS No.: 2098072-95-6
M. Wt: 205.26 g/mol
InChI Key: SBFJPAVXMLBNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine: is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound features a cyclopropyl group and an oxolan-2-yl group attached to the pyrimidin-4-amine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrimidin-4-amine core. One common synthetic route includes the following steps:

  • Condensation Reaction: : Reacting an appropriate amine with a β-diketone to form the pyrimidin-4-amine core.

  • Cyclopropanation: : Introducing the cyclopropyl group through a cyclopropanation reaction.

  • Alkylation: : Attaching the oxolan-2-yl group via an alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. The process would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine: can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxo derivatives.

  • Reduction: : Reducing functional groups within the compound.

  • Substitution: : Replacing one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, which may have different functional groups or structural modifications.

Scientific Research Applications

2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: : Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine: can be compared with other similar compounds, such as:

  • 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-one

  • 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-ol

  • 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-thiol

Properties

IUPAC Name

2-cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-10-6-8(9-2-1-5-15-9)13-11(14-10)7-3-4-7/h6-7,9H,1-5H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFJPAVXMLBNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC(=NC(=N2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine
Reactant of Route 2
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine
Reactant of Route 3
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine
Reactant of Route 4
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine
Reactant of Route 5
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine
Reactant of Route 6
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.